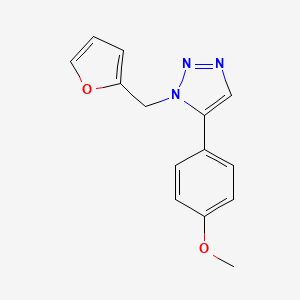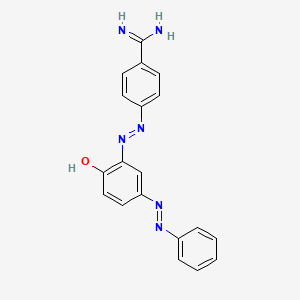
4-((2-Hydroxy-5-(phenyldiazenyl)phenyl)diazenyl)benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-Hydroxy-5-(phenyldiazenyl)phenyl)diazenyl)benzenecarboximidamide is an azo compound characterized by the presence of two azo groups (-N=N-) within its molecular structure Azo compounds are well-known for their vivid colors and are widely used in dyeing processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Hydroxy-5-(phenyldiazenyl)phenyl)diazenyl)benzenecarboximidamide typically involves an azo coupling reaction. This process starts with the diazotization of an aromatic amine to form a diazonium salt, which then reacts with another aromatic compound to form the azo bond. The reaction conditions often include an acidic medium for diazotization and a basic medium for the coupling reaction .
Industrial Production Methods
In industrial settings, the production of azo compounds like this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Azo compounds can undergo oxidation reactions, leading to the formation of azoxy compounds.
Reduction: Reduction of azo compounds typically results in the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are frequently used.
Substitution: Reagents like halogens and sulfonic acids are used under various conditions to achieve substitution reactions.
Major Products
Oxidation: Azoxy compounds.
Reduction: Aromatic amines.
Substitution: Halogenated or sulfonated azo compounds.
Applications De Recherche Scientifique
4-((2-Hydroxy-5-(phenyldiazenyl)phenyl)diazenyl)benzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a dye and a chromophore in various chemical reactions and processes.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of dyes for textiles, inks, and plastics
Mécanisme D'action
The mechanism of action of 4-((2-Hydroxy-5-(phenyldiazenyl)phenyl)diazenyl)benzenecarboximidamide involves its interaction with biological molecules through its azo groups. These interactions can lead to the formation of reactive intermediates that can bind to proteins and nucleic acids, thereby exerting various biological effects. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((2-Hydroxy-5-(phenyldiazenyl)phenyl)diazenyl)quinolin-8-ol
- 4-(4-Bromo-phenylazo)-5-methyl-2-(5-methyl-benzothiazol-2-yl)-1,2-dihydro-pyrazol-3-one
Uniqueness
4-((2-Hydroxy-5-(phenyldiazenyl)phenyl)diazenyl)benzenecarboximidamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its dual azo groups and the presence of a carboximidamide moiety make it particularly versatile in various applications compared to other similar azo compounds .
Propriétés
Formule moléculaire |
C19H16N6O |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
4-[(2-hydroxy-5-phenyldiazenylphenyl)diazenyl]benzenecarboximidamide |
InChI |
InChI=1S/C19H16N6O/c20-19(21)13-6-8-15(9-7-13)23-25-17-12-16(10-11-18(17)26)24-22-14-4-2-1-3-5-14/h1-12,26H,(H3,20,21) |
Clé InChI |
NKLDVTYKPPGNGG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)N=NC3=CC=C(C=C3)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-[[1-[[1-[(6-amino-1-hydroxyhexan-2-yl)amino]-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-[3-(1H-imidazol-5-yl)propanoylamino]-3-phenylpropanamide](/img/structure/B10852102.png)
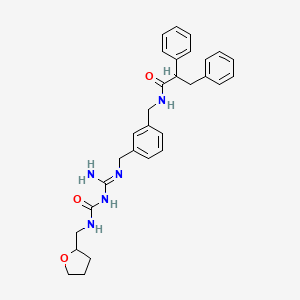
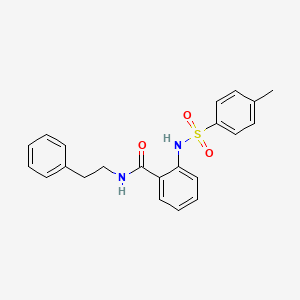
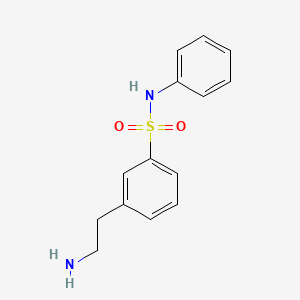

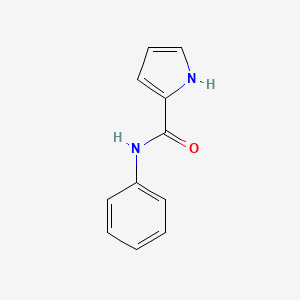

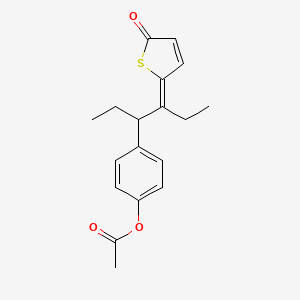
![7,8-dimethoxy-4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e]isoindole](/img/structure/B10852142.png)
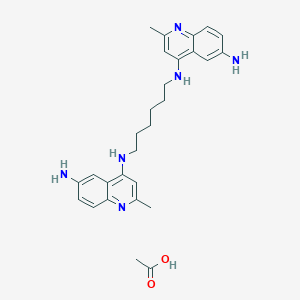
![1-methyl-N-[(E)-(1-methyl-4-quinolylidene)amino]quinolin-4-imine](/img/structure/B10852152.png)
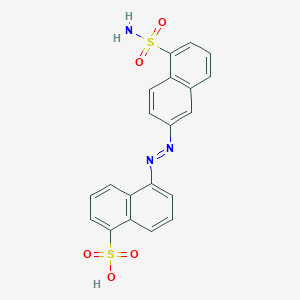
![1,4-Dihydroxy-2-[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione](/img/structure/B10852168.png)
